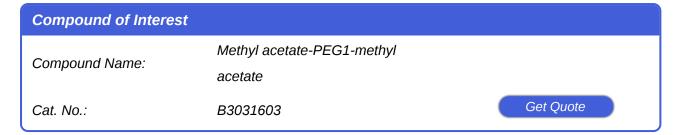


In-Depth Technical Guide: Methyl acetate-PEG1-methyl acetate (CAS 54665-51-9)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl acetate-PEG1-methyl acetate, with the CAS number 54665-51-9, is a short, hydrophilic, and flexible linker molecule increasingly utilized in the field of targeted protein degradation. Specifically, it serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2][3][4][5][6][7] The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3] The single polyethylene glycol (PEG) unit in Methyl acetate-PEG1-methyl acetate provides a balance of hydrophilicity and conformational flexibility, making it a valuable building block in the rational design of novel therapeutics.[1][8]

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl acetate-PEG1-methyl acetate** is presented in the table below. These properties are crucial for its application in the synthesis of PROTACs, influencing its reactivity, solubility, and handling.



Property	Value	Reference
CAS Number	54665-51-9	[9]
Molecular Formula	C8H14O6	MedChemExpress
Molecular Weight	206.19 g/mol	MedChemExpress
IUPAC Name	Dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate	PubChem
SMILES	O=C(OC)COCCOCC(OC)=O	MedChemExpress
Appearance	Liquid (Colorless to light yellow)	[10]
Solubility	Soluble in water	[10][11]

Synthesis and Characterization

While a specific, detailed synthesis protocol for **Methyl acetate-PEG1-methyl acetate** is not readily available in peer-reviewed literature, a general and representative synthetic approach for short PEG-based linkers involves the Williamson ether synthesis followed by esterification.

Experimental Protocols

General Synthesis of Short PEG-based Diesters:

A plausible synthetic route for **Methyl acetate-PEG1-methyl acetate** would involve a two-step process:

- Williamson Ether Synthesis: Ethylene glycol is reacted with a halo-acetate ester (e.g., methyl bromoacetate) in the presence of a base (e.g., sodium hydride) to form the corresponding diester.
- Esterification: Alternatively, 2,2'-(ethane-1,2-diylbis(oxy))diacetic acid can be esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

Purification:



The crude product is typically purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization:

The structure and purity of the synthesized **Methyl acetate-PEG1-methyl acetate** would be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be used to confirm the chemical structure and the absence of impurities.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

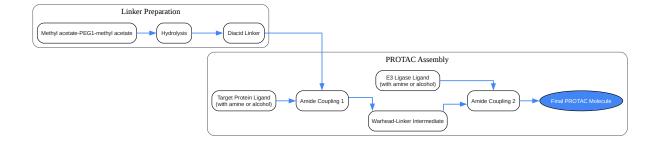
Application in PROTAC Synthesis

Methyl acetate-PEG1-methyl acetate is a valuable building block for the synthesis of PROTACs. Its two methyl ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be coupled to a warhead (a ligand for the target protein) and an E3 ligase ligand using standard amide coupling reactions.

Experimental Workflow for PROTAC Synthesis

The general workflow for synthesizing a PROTAC using a linker like **Methyl acetate-PEG1-methyl acetate** is as follows:





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A generalized workflow for the synthesis of a PROTAC molecule.

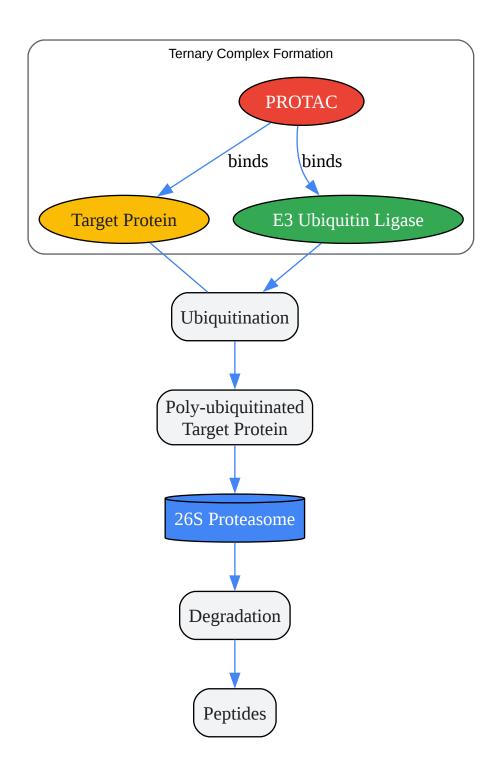
Role in Targeted Protein Degradation and Signaling Pathways

PROTACs synthesized using linkers such as **Methyl acetate-PEG1-methyl acetate** function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[1][3][5][6] The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation.[1][2]

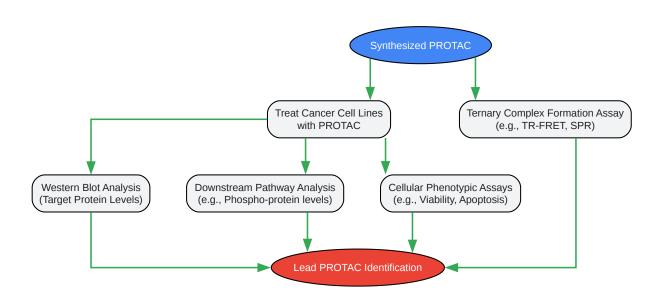
PROTAC-Mediated Protein Degradation Signaling Pathway

The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The following diagram illustrates this process:









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